molecular formula C8H13NO2 B13654726 N-Methyl-3-oxocyclohexane-1-carboxamide

N-Methyl-3-oxocyclohexane-1-carboxamide

Cat. No.: B13654726
M. Wt: 155.19 g/mol
InChI Key: STVYFESJZVKQQH-UHFFFAOYSA-N
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Description

N-Methyl-3-oxocyclohexane-1-carboxamide is a cyclohexane derivative featuring a ketone group at the 3-position and a methyl-substituted carboxamide group at the 1-position. This compound is characterized by its six-membered cyclohexane ring, which introduces conformational flexibility, and the presence of polar functional groups (ketone and carboxamide) that influence solubility and reactivity.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

N-methyl-3-oxocyclohexane-1-carboxamide

InChI

InChI=1S/C8H13NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h6H,2-5H2,1H3,(H,9,11)

InChI Key

STVYFESJZVKQQH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-3-oxocyclohexane-1-carboxamide can be synthesized through several methods. One common approach involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The resulting product undergoes bromination and epoxidation reactions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Ring Systems and Substituent Variations

a. 1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide ()
  • Structure : Features a 5-membered pyrrolidine ring with a 5-oxo group and a cyclohexyl substituent. The carboxamide is linked to a 3-methylphenyl group.
  • Comparison :
    • Ring Size : Pyrrolidine (5-membered) vs. cyclohexane (6-membered). The smaller ring may confer greater rigidity but reduced conformational flexibility compared to cyclohexane.
    • Functional Groups : Both compounds share a carboxamide and oxo group, but their positions differ (5-oxo in pyrrolidine vs. 3-oxo in cyclohexane).
    • Substituents : The 3-methylphenyl group in ’s compound introduces aromaticity, which is absent in the target compound.
b. ADB-CHMINACA ()
  • Structure: A synthetic cannabinoid with an indazole core, a cyclohexylmethyl group, and a carboxamide linked to an amino oxobutane moiety.
  • Comparison: Core Heterocycle: Indazole (aromatic, bioactive) vs. cyclohexane (non-aromatic, less likely for direct receptor binding). Functional Groups: Both have carboxamides, but ADB-CHMINACA’s amino oxobutane side chain enhances hydrogen bonding and receptor affinity, likely contributing to its psychoactive properties .
c. N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide ()
  • Structure : A cyclohexane carboxamide with a dichloro-hydroxyphenyl substituent.
  • Comparison: Substituent Effects: The electron-withdrawing Cl groups and phenolic -OH increase polarity and acidity compared to the target compound’s methyl group. This impacts solubility and metabolic stability .
Key Reactions
  • Target Compound : Likely synthesized via carboxamide coupling (e.g., activation of cyclohexane-1-carboxylic acid followed by reaction with methylamine).
  • (EP 3643703 A1) : Describes similar steps—ester hydrolysis (e.g., using LiOH/MeOH) and amide bond formation (e.g., coupling with sarcosine ethyl ester). Yields (~70-85%) suggest efficient protocols .
  • ADB-CHMINACA Synthesis : Involves multi-step reactions, including indazole functionalization and carboxamide coupling, with yields dependent on purification techniques (e.g., column chromatography) .

Physicochemical Properties

Property N-Methyl-3-oxocyclohexane-1-carboxamide 1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide ADB-CHMINACA
Molecular Weight ~183.2 g/mol ~342.4 g/mol ~357.4 g/mol
Polar Groups Ketone, carboxamide Ketone, carboxamide, aromatic Carboxamide, amino oxobutane
Solubility Moderate (polar solvents) Low (due to aromatic substituent) Low (lipophilic side chains)
Bioactivity Not reported Not reported Psychoactive (CB1/CB2 agonist)

Functional and Application Differences

  • Target Compound: Potential use in organic synthesis or as a scaffold for drug discovery due to its modifiable ketone and carboxamide groups.
  • ADB-CHMINACA: Designed for high-affinity binding to cannabinoid receptors, leading to its classification as a controlled substance .
  • Pyrrolidine Derivatives () : The aromatic substituent may target enzymes or receptors interacting with phenyl groups, though specific applications are unclear .

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